Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
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Overview
Description
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various sugars and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the benzylidene acetal formation at the 4,6-positions followed by benzoylation at the 2-position. The reaction conditions often involve the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzoyl and benzylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block and an intermediate in the synthesis of complex carbohydrates.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can influence glycosylation processes and other biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(diphenylphosphino)-a-D-glucopyranoside
- Methyl 2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various therapeutic agents and its role in studying glycosylation processes highlight its importance in scientific research.
Properties
Molecular Formula |
C21H22O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1 |
InChI Key |
WHKUKOCUXSRSAR-QUJSNMKFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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